Buried Volume Comparison: IPr vs IMes in Au(I) Complexes
The percent buried volume (%Vbur) computed from single‑crystal X‑ray structures of [AuCl(NHC)] complexes quantifies the steric footprint of NHC ligands at the metal center. IPr (NHC = a) exhibits a %Vbur of 45.6%, while IMes (NHC = e) registers only 36.5% under identical computational methodology (radius R = 3.5 Å) [1]. This represents an absolute steric increase of 9.1 percentage points (+25% relative to IMes). In the square‑planar [AuCl₃(NHC)] series, the IPr and IMes %Vbur values converge (34.9% vs 34.2%), demonstrating that IPr's steric advantage is geometry‑dependent and most pronounced in low‑coordinate environments characteristic of active catalytic intermediates [1]. The saturated analog SIPr (NHC = b) is slightly bulkier than IPr in both Au(I) (47.4%) and Au(III) (38.8%) geometries, providing a quantitative basis for selecting between unsaturated (IPr) and saturated (SIPr) backbones when steric tuning is required [1].
| Evidence Dimension | Percent buried volume (%Vbur) in [AuCl(NHC)] complexes |
|---|---|
| Target Compound Data | IPr: %Vbur = 45.6% |
| Comparator Or Baseline | IMes: %Vbur = 36.5%; SIPr: %Vbur = 47.4%; SIMes: %Vbur = 37.1% |
| Quantified Difference | Δ%Vbur (IPr − IMes) = +9.1 percentage points; SIPr exceeds IPr by +1.8 points |
| Conditions | Calculated from single‑crystal X‑ray structures; sphere radius fixed at 3.5 Å around Au center; Au–C(carbene) bond lengths from crystallographic data [1] |
Why This Matters
A 9‑point %Vbur difference directly controls whether a substrate can access the metal center, making IPr indispensable for reactions where excessive steric protection is required to prevent decomposition or undesired side‑reactivity, while IMes may be inadequate for the same purpose.
- [1] Gaillard, S.; Slawin, A. M. Z.; Bonura, A. T.; Nolan, S. P. Synthetic and Structural Studies of [AuCl₃(NHC)] Complexes. Organometallics 2010, 29 (2), 394–402 (Table 5, entries 1, 5, 2, 6). DOI: 10.1021/om900814e. View Source
